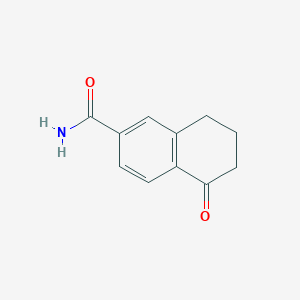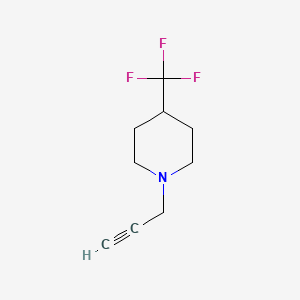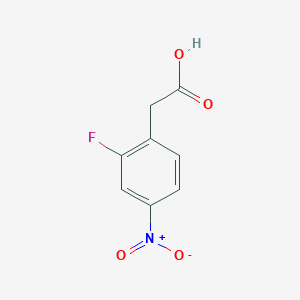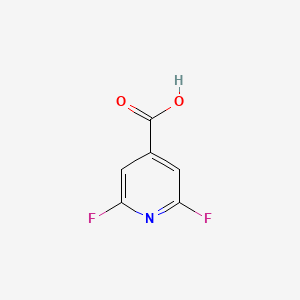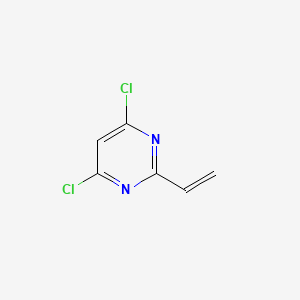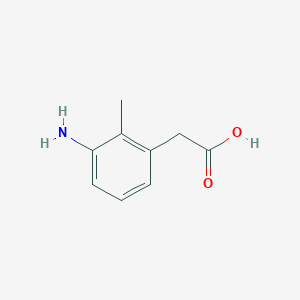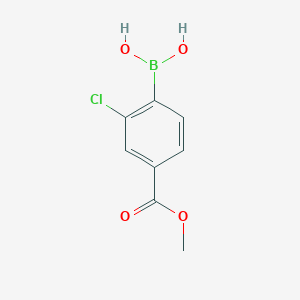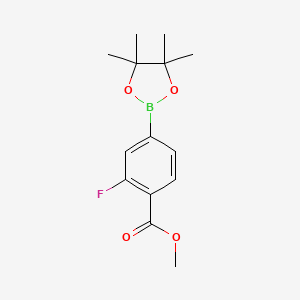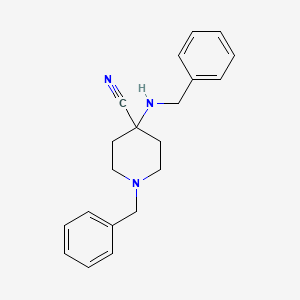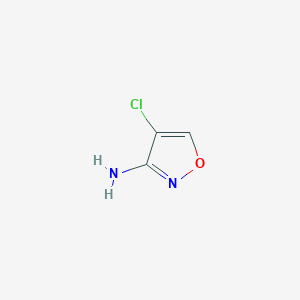
5-(1-苯并呋喃-2-基)-1,3,4-噁二唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine, also known as 5-BFOA, is a heterocyclic compound containing both benzofuran and oxadiazole rings. It is a member of the oxadiazole family, which has become increasingly popular for use in research and development due to its versatile properties. 5-BFOA is an important synthetic intermediate used in the preparation of various pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been found to have numerous applications in the field of scientific research, including drug development, enzymatic reactions, and biochemistry.
科学研究应用
抗菌和抗真菌活性
与5-(1-苯并呋喃-2-基)-1,3,4-噁二唑-2-胺相关的化合物已被探索其强效的抗菌特性。具体来说,含有苯并呋喃和1,3,4-噁二唑-2-胺基团的衍生物已显示出对各种微生物菌株有希望的结果。对这些化合物进行的研究,如合成与苯并呋喃和吡唑基团相结合的6-氨基三唑-噻二唑和5-(2-甲基-1H-吲哚-3-基)-1,3,4-噁二唑-2-胺衍生物的研究,显示出与氯霉素等标准药物相比具有显著的抗菌活性(Idrees, Kola, & Siddiqui, 2019) (Saundane, Verma, & Katkar, 2013)。
抗癌活性
还对苯并呋喃-噁二唑衍生物的抗癌潜力进行了研究。这些研究表明,具有1,3,4-噁二唑-2-胺结构的化合物表现出显著的抗癌活性。例如,合成具有噻二唑核的苯并咪唑作为抗癌剂,显示出体外显著的生长抑制活性(Rashid, Husain, & Mishra, 2012)。
抗真菌和木材防腐
类似苯并呋喃-1,3,4-噁二唑杂合物已被评估其抗真菌特性,特别是对木材降解真菌。这种应用在木材材料的保护中特别有价值,提供了对腐烂的保护,并延长了木材产品的寿命(Hosseinihashemi et al., 2019)。
未来方向
Benzofuran derivatives have attracted attention due to their diverse pharmacological activities and potential applications in many aspects . Future research could focus on further exploring the biological activities of “5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine” and its potential applications in medicine. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its synthesis process.
生化分析
Biochemical Properties
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in microbial resistance, making it a potential candidate for antimicrobial therapy . Additionally, it interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production within the cell.
Molecular Mechanism
At the molecular level, 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit enzymes involved in microbial resistance, thereby enhancing the efficacy of antimicrobial agents . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and other cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to enhance cellular antioxidant capacity and reduce oxidative damage, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as enhanced antioxidant capacity and reduced oxidative damage . At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of metabolites within the cell . Additionally, this compound interacts with cofactors involved in oxidative stress responses, enhancing the cell’s ability to combat oxidative damage .
Transport and Distribution
The transport and distribution of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by active transport mechanisms, involving specific transporters that recognize its chemical structure . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine plays a crucial role in its activity and function. This compound is often localized within specific cellular compartments, such as the mitochondria and the nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its efficacy in modulating cellular functions .
属性
IUPAC Name |
5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQZCCPTTFOHBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
